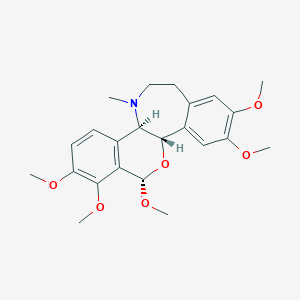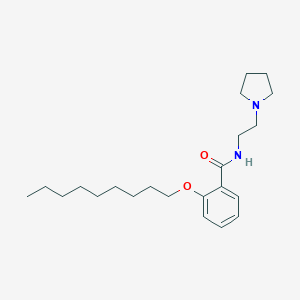
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, also known as QX-314, is a quaternary amine derivative of lidocaine. This compound has gained significant attention in scientific research due to its unique properties, including its ability to block sodium channels and its inability to cross the cell membrane.
Applications De Recherche Scientifique
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been extensively studied for its potential use in pain management. Its inability to cross the cell membrane makes it an ideal candidate for local anesthesia, as it can be applied topically to block pain signals without affecting other parts of the body. 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has also been studied for its potential use in treating chronic pain conditions, such as neuropathic pain.
Mécanisme D'action
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide works by blocking sodium channels, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect other parts of the body, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is unable to do so. This makes it an ideal candidate for local anesthesia, as it can block pain signals without affecting other parts of the body.
Effets Biochimiques Et Physiologiques
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been shown to be effective in blocking pain signals in animal models. Studies have also shown that 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is able to block pain signals in human nerve fibers in vitro. However, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its specificity for sodium channels. This makes it an ideal candidate for studying the role of sodium channels in pain signaling. However, one limitation of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its inability to cross the cell membrane. This can make it difficult to study the effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on other parts of the body.
Orientations Futures
There are several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research. One area of interest is the use of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide in combination with other drugs to enhance its effectiveness. Another area of interest is the development of new delivery methods for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, such as nanoparticles or liposomes. Additionally, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body, as well as its potential use in treating chronic pain conditions.
In conclusion, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a unique compound with potential applications in pain management and scientific research. Its specificity for sodium channels and inability to cross the cell membrane make it an ideal candidate for local anesthesia and studying the role of sodium channels in pain signaling. While there are limitations to its use, there are also several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research.
Méthodes De Synthèse
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide can be synthesized through the reaction between lidocaine and nonyl bromide in the presence of a strong base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide.
Propriétés
Numéro CAS |
10261-49-1 |
|---|---|
Nom du produit |
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide |
Formule moléculaire |
C22H36N2O2 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
Clé InChI |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canonique |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Synonymes |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



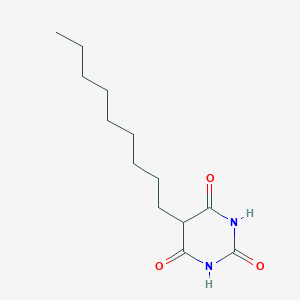
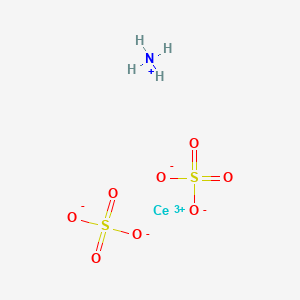
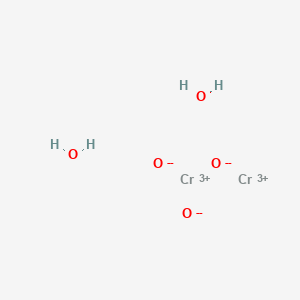
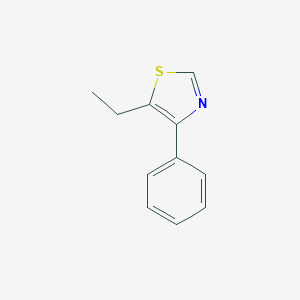
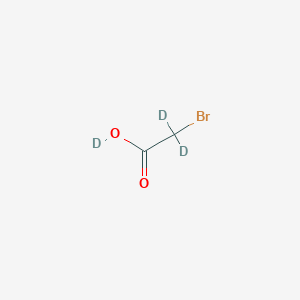
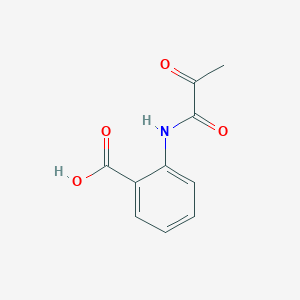
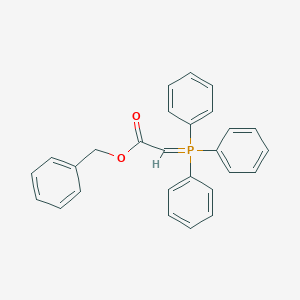
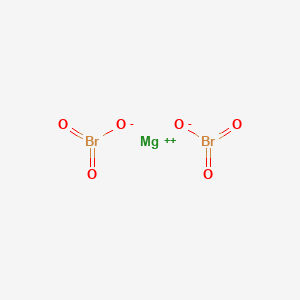
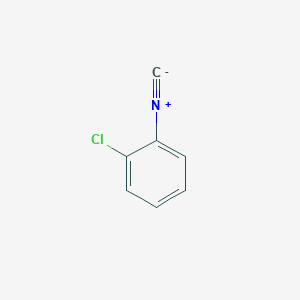
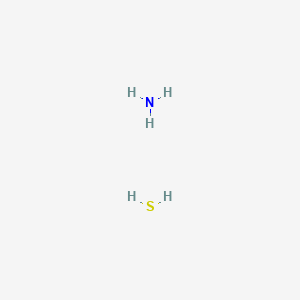
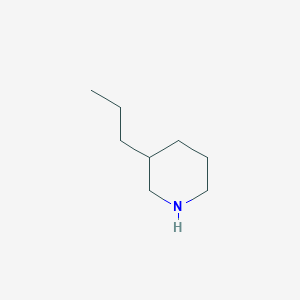
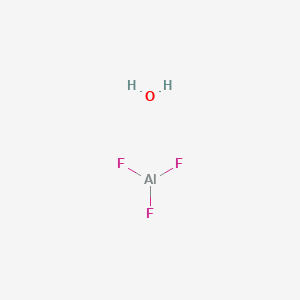
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
